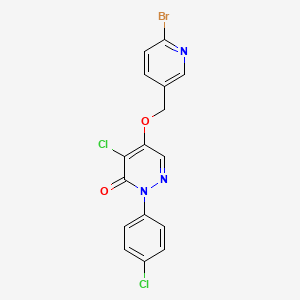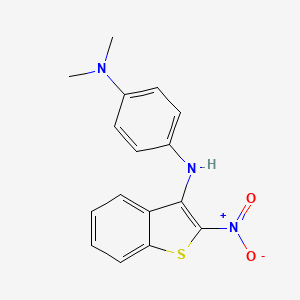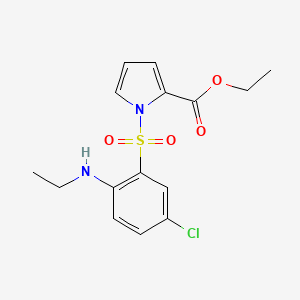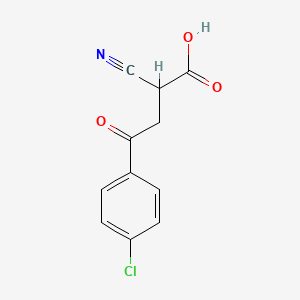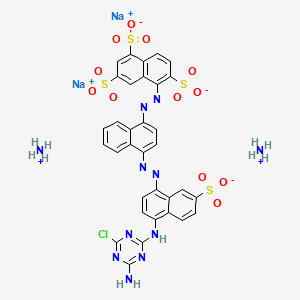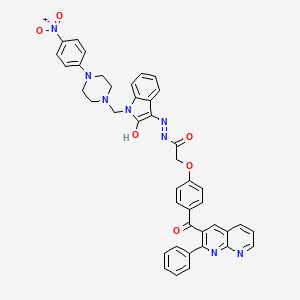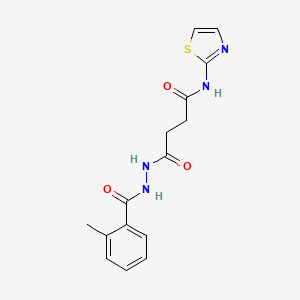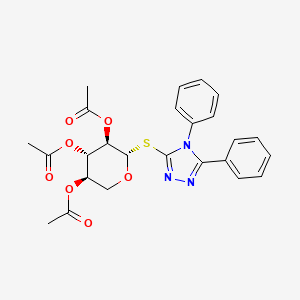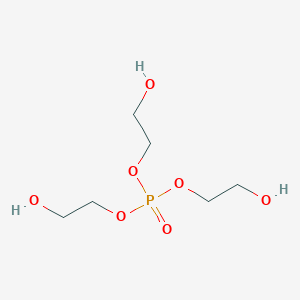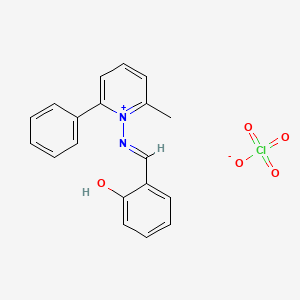
1-(p-Methoxybenzyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Methoxybenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxybenzyl group attached to the nitrogen atom of the piperidine ring, and it is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Methoxybenzyl)piperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of p-methoxybenzyl chloride with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
1-(p-Methoxybenzyl)piperidine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be utilized in biological studies to investigate the effects of piperidine derivatives on biological systems.
Medicine: It serves as a precursor or intermediate in the synthesis of drugs that target various diseases and conditions.
Industry: The compound is employed in the chemical industry for the production of specialty chemicals and materials.
Mechanism of Action
1-(p-Methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as 1-benzylpiperidine, 1-(p-tolylmethyl)piperidine, and 1-(p-hydroxybenzyl)piperidine. These compounds share structural similarities but differ in the nature of the substituent on the benzyl group. The presence of the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Comparison with Similar Compounds
1-Benzylpiperidine
1-(p-Tolylmethyl)piperidine
1-(p-Hydroxybenzyl)piperidine
1-(p-Nitrobenzyl)piperidine
This comprehensive overview provides a detailed understanding of 1-(p-Methoxybenzyl)piperidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14;/h5-8H,2-4,9-11H2,1H3;1H |
InChI Key |
SUJLHRNNPKLPPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


